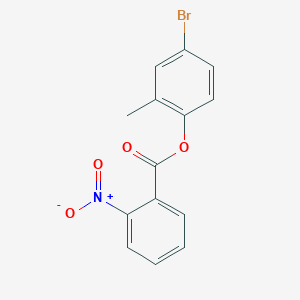

4-bromo-2-methylphenyl 2-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Introduction 4-Bromo-2-methylphenyl 2-nitrobenzoate is a chemical compound expected to exhibit characteristics similar to other brominated and nitrated aromatic compounds. It is likely to be used in synthetic chemistry as an intermediate for further chemical reactions.

Synthesis Analysis The synthesis of similar compounds, like benzo[b]thiophen derivatives, involves bromination and nitration reactions. For example, bromination of 2,3-dibromobenzo[b]thiophen results in various tribrominated products, while nitration yields a mixture of dibromo-nitrobenzo[b]thiophens. These reactions are sensitive to the substitution pattern on the benzothiophen ring, indicating that the synthesis of 4-bromo-2-methylphenyl 2-nitrobenzoate would similarly depend on the starting materials and reaction conditions (Cooper et al., 1970).

Molecular Structure Analysis The molecular structure of compounds similar to 4-bromo-2-methylphenyl 2-nitrobenzoate has been studied using various spectroscopic techniques. For example, the crystal structure and quantum chemical analysis of bromo-nitrophenyl imidazo thiadiazole derivatives reveal details about intermolecular interactions and molecular conformation (Sowmya et al., 2020).

Scientific Research Applications

Nucleophilic Substitution Reactions : A study explored the kinetics of reactions between thiophenyl 4-nitrobenzoates and pyridines, providing insights into the mechanisms of nucleophilic substitution reactions. This research highlights the complex dynamics of substituent effects and reaction conditions on the reactivity and selectivity of these processes, which are fundamental to the design of novel compounds with desired properties (Koh, Han, & Lee, 1999).

Aromatic Nucleophilic Substitution with Rearrangement : Investigations into the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines reveal the formation of unexpected isomeric structures through aromatic nucleophilic substitution, suggesting a novel pathway for synthesizing complex aromatic compounds with potential application in various fields, including medicinal chemistry and material science (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

Electrophilic Substitution Reactions : Research on the electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its derivatives outlines the reactivity patterns and product distribution under various conditions. This work is pivotal for understanding how different electrophilic reagents interact with aromatic systems, a crucial aspect in the design and synthesis of novel aromatic compounds (Clarke, Scrowston, & Sutton, 1973).

Chemical Functionalization of Surfaces : A study on the functionalization of glassy carbon with diazonium salts in ionic liquids demonstrates the versatility of diazonium chemistry in modifying electrode surfaces, which has implications for the development of sensors, catalytic surfaces, and electronic devices (Actis et al., 2008).

Halogenation and Iodination of Arene-Tethered Diols : The utilization of aryl halides as halogenation reagents in the functionalization of arene-tethered diols underscores the potential for developing novel synthetic strategies for constructing complex organic molecules, which can be applied in pharmaceuticals, agrochemicals, and materials science (Yin et al., 2022).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(4-bromo-2-methylphenyl) 2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c1-9-8-10(15)6-7-13(9)20-14(17)11-4-2-3-5-12(11)16(18)19/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERXBYGQXDVGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylphenyl 2-nitrobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)

![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)

![N-propyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-6-sulfonamide](/img/structure/B5506634.png)

![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5506650.png)

![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5506676.png)

![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)